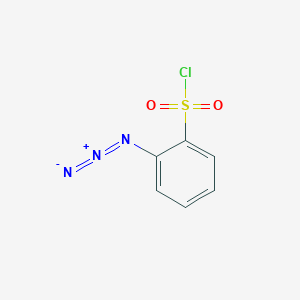

2-azidobenzenesulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azidobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-5(6)9-10-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUIHGRGHOUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Synthetic Utility of Azidoaryl Sulfonyl Chlorides

The synthetic value of 2-azidobenzenesulfonyl chloride and related azidoaryl sulfonyl chlorides stems directly from the orthogonal reactivity of the azide (B81097) (-N₃) and sulfonyl chloride (-SO₂Cl) functional groups attached to the aromatic ring. The sulfonyl chloride group is a potent electrophile and an excellent leaving group, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively. magtech.com.cn This reaction is fundamental in its application, for instance, in coupling with amino acids or their derivatives. sci-hub.se

The azide group, on the other hand, is a cornerstone of modern bioorthogonal and click chemistry. eurekaselect.comsigmaaldrich.com It is relatively stable and does not react with most functional groups found in biological systems, but it can be specifically triggered to react under certain conditions. It famously participates in 1,3-dipolar cycloadditions with alkynes to form triazoles, a reaction popularized by the advent of "click chemistry". wikipedia.org Furthermore, the azide can undergo the Staudinger reaction with phosphines to generate an iminophosphorane, which is a key intermediate in the aza-Wittig reaction for synthesizing imines and various nitrogen-containing heterocycles. sci-hub.se

This dual functionality allows for the strategic construction of complex molecules. For example, this compound can first react with an amine via its sulfonyl chloride group to form a sulfonamide. The azide group within this new molecule remains available for subsequent transformations, such as an intramolecular cycloaddition or an aza-Wittig reaction, to build fused heterocyclic systems. sci-hub.seacs.orgmdpi.com Research has demonstrated its use in the synthesis of precursors for pyrrolobenzothiadiazepines (PBTDs) and in the construction of imidazole- or pyrimidine-fused benzothiadiazine 1,1-dioxides. sci-hub.seacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 203932-90-5 |

| Molecular Formula | C₆H₄ClN₃O₂S |

| Molecular Weight | 217.63 g/mol |

| Appearance | Not specified in provided results |

| Synonyms | o-Azidobenzenesulfonyl chloride |

This data is compiled from chemical database information. lookchem.com

Table 2: Example of this compound in a Multi-Step Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Amino acid methyl ester | 2-Azidobenzenesulfonamide (B1252160) derivative | Formation of sulfonamide bond. sci-hub.se |

| 2 | Product from Step 1, Triphenylphosphine (B44618) (Ph₃P) | Iminophosphorane | Staudinger reaction to prepare for aza-Wittig. sci-hub.se |

| 3 | Product from Step 2, Isocyanate | Imidazole-fused benzothiadiazine 1,1-dioxide | Aza-Wittig reaction followed by tandem cyclization. sci-hub.se |

Reactivity Profiles and Mechanistic Pathways of 2 Azidobenzenesulfonyl Chloride

Azide (B81097) Functional Group Transformations

The azide moiety in 2-azidobenzenesulfonyl chloride is a key center of reactivity, enabling a range of transformations that are fundamental to the construction of complex nitrogen-containing molecules. These reactions include nitrogen extrusion to form reactive intermediates and cycloaddition reactions to build heterocyclic rings.

Aryl azides, including this compound, can undergo decomposition under thermal or photolytic conditions to extrude molecular nitrogen (N₂). This process generates a highly reactive electron-deficient intermediate known as a nitrene. acs.org The resulting 2-(chlorosulfonyl)benzenenitrene is a potent electrophile that can engage in various subsequent reactions.

A proposed mechanism for the formation of certain quinazolinones involves the generation of a nitrene from an azide precursor. nih.gov This nitrene can then react with an alkyl halide, leading to the formation of an imine after hydrogen radical extrusion. Subsequent cyclization and loss of hydrogen yield the final quinazolinone product. nih.gov This pathway also accounts for the formation of the reduced product, 2-aminobenzamide, through hydrogen abstraction from the reaction medium by the nitrene intermediate. nih.gov

The azide functional group is a classic 1,3-dipole, a class of molecules that readily participates in 1,3-dipolar cycloadditions, also known as Huisgen cycloadditions. wikipedia.orgorganic-chemistry.org In these reactions, the azide reacts with a "dipolarophile," typically an unsaturated system like an alkene or alkyne, in a concerted, pericyclic process to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions is a powerful tool for the stereoselective and regioselective synthesis of heterocycles. wikipedia.org

When the alkene dipolarophile is part of the same molecule as the azide, an intramolecular 1,3-dipolar cycloaddition can occur. This strategy is particularly useful for constructing fused heterocyclic systems. For instance, precursors synthesized by coupling this compound with proline- or azetidinone-substituted alkenes can undergo intramolecular azide-alkene cycloadditions. nih.govmdpi.com

The initial cycloaddition product is an unstable triazoline ring. This intermediate readily loses a molecule of nitrogen (N₂) to form more stable products, such as imines or aziridines. mdpi.com This methodology has been successfully applied to the synthesis of pyrrolo nih.govmdpi.combenzothiadiazepines (PBTDs), which are sulfonyl analogues of the potent pyrrolo nih.govacs.orgbenzodiazepine (PBD) antitumor antibiotics. nih.govmdpi.com

Table 1: Intramolecular Azide-Alkene Cycloaddition of a 2-Azidobenzenesulfonyl Derivative

| Precursor | Reaction Condition | Intermediate | Final Products | Combined Yield |

| 1-(2-azidobenzenesulfonyl)-2-alkenyl pyrrole | Heating in chloroform | Triazoline | Imine and Aziridine | 55% |

This table illustrates the outcome of heating a precursor derived from this compound, leading to a mixture of products after the initial cycloaddition and subsequent nitrogen loss. mdpi.com

The reaction between an azide and an alkyne to form a 1,2,3-triazole ring is the most prominent example of a Huisgen 1,3-dipolar cycloaddition. wikipedia.org This transformation is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org

The thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgorganic-chemistry.org However, two catalyzed versions offer significant advantages:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction, often conducted at room temperature in aqueous solutions, exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgbroadpharm.com The copper catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed version. organic-chemistry.org Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) oxidation state and improve reaction reliability, especially in biological applications. broadpharm.comnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This method is also notable for its ability to work with internal alkynes, not just terminal ones. organic-chemistry.org

This reaction has been employed in the synthesis of complex heterocyclic systems. For example, acylation of an intermediate with this compound can be followed by a spontaneous intramolecular azide-alkyne cycloaddition to afford sulfonyl analogues of benzotriazolodiazepinones. sci-hub.se

Table 2: Comparison of Catalyzed Azide-Alkyne Cycloadditions

| Catalyst | Regioselectivity | Alkyne Substrate Scope | Common Name |

| Copper(I) | 1,4-disubstituted | Terminal | CuAAC |

| Ruthenium(II) | 1,5-disubstituted | Terminal and Internal | RuAAC |

This table summarizes the key differences between the two major catalyzed versions of the azide-alkyne cycloaddition. wikipedia.orgorganic-chemistry.org

The azide group can also undergo a [3+2] cycloaddition with the carbon-nitrogen triple bond of a nitrile. This reaction produces a tetrazole, a five-membered aromatic ring containing four nitrogen atoms. The reaction typically requires activation of the nitrile with a Lewis or Brønsted acid. youtube.com

Research has explored intramolecular 1,3-dipolar cycloadditions between an azide moiety and a nitrile to synthesize tetrazolo-benzothiadiazepines. hud.ac.uk The synthesis involves creating a precursor molecule containing both the 2-azido-benzenesulfonyl group and a nitrile functionality. The cycloaddition is then induced to form the fused tetrazole ring system. hud.ac.uk Mechanistic studies, including computational DFT analysis, have been conducted to understand the catalytic pathways of azide-nitrile cycloadditions, with organocatalysts being developed as efficient, low-toxicity alternatives to traditional metal-based systems. organic-chemistry.orgsci-hub.box

The Staudinger reaction provides a mild method for the reduction of azides. organic-chemistry.org It involves the reaction of an organic azide, such as this compound, with a trivalent phosphorus compound, most commonly a triarylphosphine like triphenylphosphine (B44618). organic-chemistry.orgthermofisher.com

The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.org These iminophosphoranes are versatile intermediates that can be derivatized in several ways: thermofisher.comwikipedia.org

Staudinger Ligation/Reduction: The iminophosphorane can be hydrolyzed with water to produce a primary amine and the corresponding phosphine (B1218219) oxide. organic-chemistry.orgthermofisher.com This two-step process is a valuable method for converting an azide into a primary amine under mild conditions. organic-chemistry.org

Aza-Wittig Reaction: The iminophosphorane can react with carbonyl compounds (aldehydes or ketones) in an aza-Wittig reaction to form imines. wikipedia.org This reaction is a powerful tool for carbon-nitrogen double bond formation.

The Staudinger reaction has been shown to be selective. For example, in 2,4,6-triazidopyridines, triphenylphosphine selectively adds to the azide group at the 4-position (gamma-position). rsc.org The electron-withdrawing nature of the substituents can influence the stability and reactivity of the resulting aza-ylide. rsc.org

1,3-Dipolar Cycloaddition Reactions

Sulfonyl Chloride Functional Group Reactivity

The sulfonyl chloride (-SO₂Cl) group is a powerful electrophilic moiety and a cornerstone of organic synthesis. fiveable.me Its reactivity is dominated by the sulfur atom, which is in a high oxidation state and bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement renders the sulfur atom highly electron-deficient and susceptible to attack by a wide range of nucleophiles. fiveable.mewikipedia.org Common reactions involve the displacement of the chloride anion, which is an excellent leaving group, to form sulfonamides, sulfonate esters, and sulfonic acids upon reaction with amines, alcohols, and water, respectively. wikipedia.org

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The principal reaction pathway for the sulfonyl chloride group is nucleophilic substitution at the tetrahedral sulfur center. This process is fundamental to the formation of sulfonamides and sulfonate esters, which are prevalent structures in medicinal chemistry and materials science. magtech.com.cn

Nucleophilic substitution reactions at a sulfonyl sulfur center are typically bimolecular, concerted processes (often denoted as Sₙ2-like). libretexts.orglibretexts.org The reaction proceeds through a single transition state where the nucleophile attacks the electrophilic sulfur atom concurrently with the cleavage of the sulfur-chlorine bond. libretexts.orgpdx.edu

The rate of these second-order reactions is dependent on the concentrations of both the sulfonyl chloride substrate and the nucleophile. libretexts.orglibretexts.org This relationship can be expressed by the following rate law:

Rate = k[R-SO₂Cl][Nu]

Where 'k' is the rate constant, [R-SO₂Cl] is the concentration of the sulfonyl chloride, and [Nu] is the concentration of the nucleophile. libretexts.org An example of this reactivity is the synthesis of N-(pent-4-en-1-yl)benzenesulfonamide, which can be achieved by reacting this compound with pent-4-en-1-amine. nih.gov

The reactivity of the sulfonyl chloride group is profoundly influenced by both electronic and steric factors imparted by the substituents on the aromatic ring.

Electronic Factors: The presence of electron-withdrawing groups on the aryl ring, such as the azide (-N₃) and nitro (-NO₂) groups, enhances the electrophilicity of the sulfonyl sulfur atom. semanticscholar.org This heightened electron deficiency makes the sulfur center more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups tend to decrease reactivity. chemrevlett.comchemrevlett.com In this compound, the ortho-azido group acts as a strong electron-withdrawing substituent, activating the sulfonyl chloride group for nucleophilic substitution.

Steric Factors: Substituents positioned ortho to the sulfonyl chloride group can exert significant steric hindrance, impeding the approach of the nucleophile to the reaction center. chemrevlett.comnih.gov This steric crowding can dramatically decrease the reaction rate or even prevent the reaction from occurring, regardless of favorable electronic effects. chemrevlett.comchemrevlett.com For instance, studies on related compounds like 2-nitrobenzenesulfonyl chloride show that the ortho-nitro group causes steric hindrance, leading to longer reaction times compared to its para-substituted isomer. semanticscholar.orgnih.gov A similar effect is anticipated for the 2-azido substituent in this compound.

Table 1: Factors Influencing Nucleophilic Substitution on Arylsulfonyl Chlorides

| Factor | Effect on Reaction Rate | Rationale | Example from Literature | Citation |

|---|---|---|---|---|

| Electronic | Electron-withdrawing groups (e.g., -NO₂, -N₃) increase rate. | Enhance the electrophilicity of the sulfonyl sulfur. | Arylsulfonyl chlorides with electron-withdrawing groups afford higher yields in coupling reactions. | chemrevlett.com |

| Electronic | Electron-donating groups (e.g., -CH₃, -OCH₃) decrease rate. | Reduce the electrophilicity of the sulfonyl sulfur. | Electron-rich arylsulfonyl chlorides afford lower yields compared to electron-deficient ones. | chemrevlett.com |

| Steric | Ortho-substituents decrease rate. | Hinder the approach of the nucleophile to the sulfur center. | The presence of one ortho-methyl group completely hampered the reaction. | chemrevlett.com |

| Steric | Bulky nucleophiles decrease rate. | Increased steric hindrance in the transition state. | Steric hindrance to attack by the nucleophile slows the rate. | pdx.edu |

Interfacial Reactivity Considerations with Concurrent Azide Chemistry

Many reactions involving sulfonyl chlorides are heterogeneous, occurring at the interface between two immiscible phases, such as an organic solvent containing the sulfonyl chloride and an aqueous phase containing a polar ionic nucleophile. semanticscholar.org In such systems, phase-transfer catalysts are often employed to facilitate the reaction. semanticscholar.org

For a bifunctional molecule like this compound, this interfacial reactivity presents unique opportunities. The sulfonyl chloride moiety can react with a nucleophile from an aqueous phase at the interface, while the less polar azide group remains preferentially in the organic phase. This differential reactivity could be exploited for sequential, one-pot reactions where the product of the initial interfacial substitution is already positioned in the organic phase for a subsequent transformation involving the azide group, such as an intramolecular cyclization or a cycloaddition with an organosoluble reagent. While specific studies on the interfacial reactivity of this compound are not prevalent, understanding these principles is crucial for designing complex synthetic pathways.

Synergistic and Competitive Reaction Pathways of the Bifunctional Compound

The presence of two distinct reactive centers in this compound leads to the possibility of either competitive or synergistic reaction pathways, depending on the reagents and conditions employed.

Competitive Reactivity: In many instances, the two functional groups will compete for a given reagent. The outcome of the reaction is determined by the relative reactivity of each group under the specific conditions. The sulfonyl chloride group is a hard electrophile and reacts readily with hard nucleophiles like amines and alcohols. The azide group, while also reactive, typically participates in different classes of reactions, such as 1,3-dipolar cycloadditions with alkynes or phosphine-mediated Staudinger reactions.

A clear example of competitive selectivity is the reaction of this compound with an amine, such as pent-4-en-1-amine. nih.gov In this case, the highly nucleophilic amine selectively attacks the more electrophilic sulfonyl chloride center to form a stable sulfonamide. The azide group remains untouched during this process, demonstrating the sulfonyl chloride's superior reactivity towards this class of nucleophile. nih.gov This selectivity allows for the synthesis of complex molecules where the azide remains available for subsequent functionalization.

Synergistic Reactivity: True synergistic reactivity, where both groups participate in a single concerted transformation, is rare. More commonly, the bifunctionality is used in a "synthetic synergy," where one group is reacted selectively, followed by a reaction at the second group, often in a one-pot or sequential procedure. For example, after the formation of a sulfonamide via nucleophilic substitution, the azide group can be used to construct a new ring system. An intramolecular reaction, such as an aminohydroxylation involving the newly introduced side chain and the azide, could lead to complex heterocyclic structures like pyrrolobenzothiadiazepines. nih.gov This sequential use of the two functional groups is a powerful strategy in synthetic chemistry.

Table 2: Reactivity Pathways of this compound

| Pathway | Description | Reagent Type | Preferential Target | Product Type | Citation |

|---|---|---|---|---|---|

| Competitive | One functional group reacts selectively in the presence of the other. | Strong Nucleophiles (e.g., Amines, Alcohols) | Sulfonyl Chloride | Sulfonamide / Sulfonate Ester | wikipedia.orgnih.gov |

| Synergistic (Sequential) | Step 1: Nucleophilic substitution. Step 2: Azide reaction. | 1. Nucleophile 2. Alkyne or Phosphine | 1. Sulfonyl Chloride 2. Azide | Complex heterocycles via sequential reactions. | nih.gov |

Applications in Advanced Organic Synthesis

Functionalization and Derivatization Strategies

A primary functionalization strategy involving 2-azidobenzenesulfonyl chloride is its reaction with primary or secondary amines to form stable 2-azidobenzenesulfonamides. This reaction is fundamental to many of the applications described above, converting the highly reactive sulfonyl chloride into a sulfonamide linker while preserving the azide (B81097) for subsequent reactions. hud.ac.uknih.gov

For example, the reaction of this compound with pent-4-en-1-amine yields 2-azido-N-(pent-4-en-1-yl)benzenesulfonamide. nih.gov Similarly, its reaction with L-prolinol gives (S)-[1-(2´-Azidobenzenesulfonyl)pyrrolidin-2-yl] methanol. hud.ac.uk These resulting sulfonamides are key intermediates. The azide group remains intact for future transformations like Staudinger reactions or 1,3-dipolar cycloadditions, while the other parts of the molecule (e.g., the pentenyl or prolinol moieties) can be further manipulated to build molecular complexity, as seen in the synthesis of pyrrolobenzothiadiazepine precursors. acs.orgnih.gov

Sulfonamide Formation with Amino Acid Esters and Amines

The reaction of this compound with primary and secondary amines or amino acid esters is a fundamental application, yielding the corresponding N-substituted 2-azidobenzenesulfonamides. This reaction proceeds through a standard nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. globalresearchonline.netorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. usm.edu

The resulting sulfonamides are stable compounds that incorporate the synthetically useful azido (B1232118) group. This moiety can participate in a wide array of subsequent transformations, including reductions to amines, Staudinger ligations, and cycloaddition reactions.

A notable example is the reaction of this compound with pent-4-en-1-amine. This reaction provides the N-alkenylated sulfonamide precursor, N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide, which is a key intermediate for further cyclization reactions. nih.govnih.gov The synthesis was achieved with a respectable yield, highlighting the efficiency of this sulfonamide formation. nih.govnih.gov

While direct examples with amino acid esters are less specifically detailed in the context of this particular reagent, the general methodology for reacting sulfonyl chlorides with amino acid esters is well-established. jmchemsci.com These reactions typically proceed under similar conditions, with the amino group of the ester acting as the nucleophile to afford the corresponding sulfonamide derivative, which can be valuable for peptide modification and the synthesis of complex peptidomimetics. jmchemsci.com

Table 1: Synthesis of N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| This compound, pent-4-en-1-amine | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | 63% | nih.gov, nih.gov |

Precursor Synthesis for Intramolecular Cyclizations (e.g., with Prolinol and Azetidinone Derivatives)

The sulfonamides synthesized from this compound are excellent precursors for intramolecular cyclization reactions, enabling the construction of various heterocyclic ring systems. The strategic placement of the azido group ortho to the sulfonamide linkage allows for its participation in ring-forming cascades.

Prolinol Derivatives:

A significant application is the synthesis of functionalized prolinol derivatives. nih.govnih.gov The process begins with the synthesis of an N-alkenyl azidobenzenesulfonamide, such as N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide. This precursor is then subjected to intramolecular aminohydroxylation. nih.govnih.gov Using an oxidant system like Oxone in the presence of tosic acid, the alkene moiety cyclizes to form a pyrrolidine (B122466) ring, yielding an N-arylazido-substituted prolinol. nih.gov This transformation is highly efficient, with reported yields between 83-95%. nih.gov The resulting prolinol derivative serves as a valuable precursor for more complex heterocyclic structures like pyrrolobenzothiadiazepines (PBTDs). nih.govnih.gov

Table 2: Key Steps in Prolinol Derivative Synthesis

| Step | Reactant(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Sulfonamide Formation | This compound, pent-4-en-1-amine | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | 63% | nih.gov, nih.gov |

| 2. Intramolecular Cyclization | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide, Oxone, Tosic Acid | N-Arylazido-substituted prolinol | 83-95% | nih.gov |

Azetidinone Derivatives:

Azetidinones, also known as β-lactams, are a critical class of four-membered heterocyclic compounds found in the core structure of many important antibiotics. nih.gov Their synthesis is a major focus in organic and medicinal chemistry. The most common method for constructing the azetidinone ring is the Staudinger cycloaddition, which involves the reaction of an imine with a ketene, often generated in situ from an acyl chloride and a base. pnrjournal.com While various sulfonamide-containing azetidinones have been synthesized, the literature reviewed does not prominently feature the use of this compound as a direct precursor for intramolecular cyclizations to form the azetidinone ring itself. nih.govpnrjournal.com The construction of this specific ring system typically relies on different synthetic strategies and reagents, such as chloroacetyl chloride. pnrjournal.com

Computational and Theoretical Investigations

Molecular Orbital Analysis and Electronic Structure Studies

The electronic architecture of 2-azidobenzenesulfonyl chloride is dominated by the interplay between the aromatic benzene (B151609) ring and two potent functional groups: the azide (B81097) (-N₃) and the sulfonyl chloride (-SO₂Cl). Both groups are strongly electron-withdrawing, which significantly influences the distribution of electron density in the molecule and dictates its reactivity.

Molecular orbital (MO) theory helps in visualizing how the atomic orbitals combine to form the bonding, non-bonding, and anti-bonding orbitals of the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontier orbitals that govern many chemical reactions. For this compound, the HOMO is expected to have significant contributions from the azide group and the π-system of the benzene ring, making it the center for nucleophilic attack. Conversely, the LUMO is likely centered on the sulfonyl chloride group and the antibonding orbitals of the ring, marking the site for electrophilic attack.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms involving this compound. This compound serves as a precursor for various nitrogen-containing heterocycles through reactions targeting either the azide or the sulfonyl chloride group.

For example, this compound is a key starting material for synthesizing 2-azidobenzenesulfonamides by reacting it with amino acids or amines. sci-hub.seacs.org These sulfonamides can then undergo further transformations. One prominent pathway is the Staudinger reaction with a phosphine (B1218219) (e.g., PPh₃) to form an iminophosphorane, which can then participate in an intramolecular aza-Wittig reaction. sci-hub.se DFT calculations on the aza-Wittig reaction mechanism reveal a tandem [2+2] cycloaddition-cycloreversion sequence, providing clarity on the transition states and intermediates involved. sci-hub.se

Another synthetic route involves the intramolecular cyclization of derivatives of this compound. For instance, after N-alkylation with a suitable tether like pent-4-en-1-amine, subsequent reactions can lead to the formation of complex heterocyclic systems such as pyrrolobenzothiadiazepines. acs.orguzhnu.edu.ua DFT calculations can model these multi-step sequences to identify the most energetically favorable pathways, rationalize product formation, and predict potential side reactions.

Transition State Characterization and Activation Energy Determination

A primary strength of DFT calculations is the ability to locate and characterize the transition state (TS) for each step of a reaction, which corresponds to the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Eₐ or ΔG‡), a critical parameter that determines the reaction rate.

While specific DFT studies detailing transition states for reactions of this compound are not widely published, data from analogous systems provide a clear blueprint for how such analyses are conducted. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving related aryl azides, DFT calculations have identified concerted mechanisms with activation energies typically in the range of 20–28 kcal/mol.

Similarly, computational studies on the aza-Wittig reaction have quantified the activation barriers for the key steps. The table below presents illustrative data from a DFT study on the reaction of an iminophosphorane with an aldehyde, which is central to the chemistry of derivatives of this compound.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|

| [2+2] Cycloaddition | Formation of the four-membered oxazaphosphetane intermediate | 5.8 |

| Cycloreversion | Decomposition of the intermediate to alkene and phosphine oxide | -1.7 |

This table presents generalized activation energy data for the key steps of an aza-Wittig reaction, as determined by DFT calculations on model systems. Such calculations are crucial for understanding the kinetics of similar reactions involving derivatives of this compound. sci-hub.se

These calculations not only provide the activation energy but also the precise geometry of the transition state, including the lengths of forming and breaking bonds, which confirms the nature of the reaction mechanism (e.g., concerted vs. stepwise).

Elucidation of Regio- and Stereoselectivity in Cycloaddition Reactions

The azide group of this compound is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles (like alkynes and alkenes) to form five-membered heterocyclic rings (triazoles or triazolines). When the dipolarophile is unsymmetrical, the reaction can lead to two different constitutional isomers (regioisomers).

DFT calculations are exceptionally useful for predicting and explaining the regioselectivity of these reactions. By calculating the activation energies for the transition states leading to each possible regioisomer, the preferred reaction pathway can be identified. The isomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to numerous cycloaddition reactions.

For example, in the cycloaddition of azides with alkynes, the formation of the 1,4-disubstituted triazole is often kinetically favored over the 1,5-disubstituted isomer. DFT studies rationalize this by showing that the transition state leading to the 1,4-isomer is lower in energy. This difference in energy can be attributed to factors like more favorable orbital overlap (HOMO-LUMO interactions) and reduced steric repulsion in the transition state geometry. In some cases, cycloadditions can be non-regioselective, yielding a mixture of products, which would be predicted by DFT if the activation energies for both pathways are very similar. uzhnu.edu.ua The electronic and steric influence of the ortho-sulfonyl chloride group in this compound would be a critical factor in these calculations, potentially directing the selectivity in a unique way compared to other phenyl azides.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial to its reactivity and interactions. The molecule possesses two key rotatable single bonds: the C-S bond between the benzene ring and the sulfonyl chloride group, and the C-N bond between the ring and the azide group.

Conformational analysis using computational methods involves mapping the potential energy of the molecule as these bonds are rotated. A relaxed potential energy surface scan can identify the most stable low-energy conformations (conformers) and the energy barriers (rotational barriers) that separate them. Due to the ortho-substitution pattern, significant steric hindrance is expected between the bulky sulfonyl chloride and azide groups. This steric clash likely results in a high rotational barrier and a strongly preferred conformation where the two groups are oriented away from each other to minimize repulsion.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the forces on each atom are calculated repeatedly to model its motion according to the laws of classical mechanics. This provides a "movie" of the molecule's behavior at the atomic level.

Observing conformational transitions and determining the relative populations of different conformers in solution.

Studying how the molecule interacts with solvent molecules and how this solvation influences its preferred shape and reactivity.

Simulating its approach to a reaction partner, providing insights into the pre-reaction complex and the steric factors that influence reaction pathways.

Both conformational analysis and MD simulations provide a dynamic perspective that complements the static picture from electronic structure and reaction pathway calculations, offering a more complete theoretical understanding of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Reactivity Modes and Catalytic Applications

The dual functionality of 2-azidobenzenesulfonyl chloride provides a rich platform for discovering novel chemical transformations. Future research is poised to move beyond its traditional use as a simple sulfonating agent to explore more complex and catalytic reaction cascades.

One promising area is the further investigation of intramolecular reactions. For example, the synthesis of N-(2-azidoaryl)sulfonyl prolinol has been demonstrated through the N-alkylation of 2-azidobenzenesulfonamide (B1252160) followed by intramolecular aminohydroxylation. acs.orgnih.govacs.orgresearchgate.net This reaction creates precursors for pyrrolobenzothiadiazepines (PBTDs), a class of compounds with recognized biological activity. acs.orgacs.org The exploration of different tethered alkenes and reaction conditions could lead to a diverse library of heterocyclic compounds with potential therapeutic applications.

The azide (B81097) group itself offers a gateway to various reactivity modes. Intramolecular 1,3-dipolar cycloadditions between the azide and a suitably positioned alkyne or alkene can spontaneously furnish complex fused-ring systems. acs.org Research into the scope of these cycloadditions, including the use of different linkers and catalytic systems to control regioselectivity, is a fertile ground for investigation. Furthermore, the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate presents opportunities for C-H insertion and amination reactions, potentially leading to novel nitrogen-containing heterocycles. Mechanistic studies have suggested the involvement of nitrene intermediates in the formation of quinazolinones from related 2-azidobenzamides. acs.orgnih.gov

In the realm of catalysis, derivatives of this compound could serve as precursors to innovative ligands or substrates for metal-catalyzed reactions. For instance, the synthesis of N-sulfonyl-1,2,3-triazoles from azides is well-established. These triazoles can undergo rhodium-catalyzed denitrogenation to form α-imino rhodium carbenes, which are versatile intermediates for a variety of transformations including cyclopropanation and X-H insertion. This suggests a pathway where this compound derivatives could be employed in sophisticated catalytic cycles.

Table 1: Investigated Reactivity of this compound Derivatives

| Reaction Type | Description | Potential Products | Reference |

|---|---|---|---|

| Intramolecular Aminohydroxylation | N-alkylation of the corresponding sulfonamide followed by cyclization onto a tethered alkene. | N-(2-azidoaryl)sulfonyl prolinols, precursors to Pyrrolobenzothiadiazepines (PBTDs). | acs.orgacs.org |

| Intramolecular 1,3-Dipolar Cycloaddition | Spontaneous reaction between the azide group and a tethered alkyne. | Racemic PBTD derivatives. | acs.org |

| Nitrene Intermediate Reactions | Suspected involvement in the formation of quinazolinones from related amides. | Quinazolinone and Benzotriazinone heterocycles. | acs.orgnih.gov |

Development of Asymmetric Synthetic Methodologies

The development of new methods for asymmetric synthesis is a cornerstone of modern organic chemistry, crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. While this compound is not itself a chiral molecule, it can be a valuable component in asymmetric transformations.

A primary avenue for future research lies in its use for the diastereoselective synthesis of complex molecules by coupling it with enantiopure building blocks. For example, the reaction of this compound with naturally derived, chiral L-prolinol has been used to synthesize precursors for biologically active compounds. acs.orgacs.orgresearchgate.net This strategy relies on the chirality of the starting material to direct the stereochemical outcome of subsequent transformations. Further exploration could involve a wider range of chiral amines, alcohols, and other nucleophiles to generate a diverse set of diastereomerically pure intermediates for synthesis.

Another potential direction is the development of chiral ligands derived from 2-azidobenzenesulfonamides for use in asymmetric catalysis. While specific examples are not yet prevalent in the literature, the principle is well-established for other sulfonamides. A chiral amine could be reacted with this compound to form a sulfonamide, which could then be further elaborated into a bidentate or tridentate ligand. The steric and electronic properties of the 2-azidobenzenesulfonyl group could influence the coordination geometry around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions such as hydrogenations, cross-couplings, or cycloadditions.

The azide functionality itself can participate in asymmetric reactions. For instance, the synthesis of chiral organocatalysts derived from the ring-opening of chiral aziridines with azide anions has been reported, demonstrating the utility of the azide group in creating effective catalysts for reactions like asymmetric aldol (B89426) additions. nih.gov This suggests that derivatives of this compound could be incorporated into novel organocatalyst frameworks.

Table 2: Applications in Asymmetric Synthesis

| Approach | Description | Example | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Coupling of this compound with an enantiopure starting material like L-prolinol. | Synthesis of an enantiopure N-(2-azidoaryl)sulfonyl prolinol, a precursor to a single enantiomer of a Glut-1 transporter inhibitor. | acs.orgacs.org |

| Potential Chiral Ligand Development | Formation of a chiral sulfonamide which can be developed into a ligand for asymmetric metal catalysis. | Hypothetical synthesis of a bidentate ligand for enantioselective hydrogenation. | N/A |

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique properties of the azide group make this compound a highly promising building block for advanced materials and supramolecular assemblies. The future in this area lies in harnessing its reactivity to create functional polymers, photo-crosslinkable materials, and complex, self-assembled architectures.

In materials science, the azide group is a key player in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scut.edu.cnsigmaaldrich.com This highly efficient and orthogonal reaction allows for the functionalization of polymers and surfaces under mild conditions. This compound can be used to introduce the azide group onto polymer backbones or as an initiator for polymerization, creating "clickable" materials that can be subsequently modified with a wide range of molecules, including fluorescent dyes, bioactive peptides, or other polymers. scut.edu.cnnih.gov

Furthermore, aryl azides are well-known for their ability to form highly reactive nitrenes upon UV irradiation. This photoreactivity can be exploited for the photo-crosslinking of polymers. acs.orgresearchgate.net By incorporating the 2-azidobenzenesulfonyl moiety into polymer chains, either as a monomer or through post-polymerization modification, materials can be created that form stable, cross-linked networks when exposed to light. acs.org This technology is highly valuable for applications in microelectronics (photoresists), coatings, and the fabrication of micro- and nanostructures. The amount of cross-linking can often be controlled by the irradiation time, allowing for tunable material properties. researchgate.net

In supramolecular chemistry, the directed interactions of the sulfonyl and azide groups can be used to guide the self-assembly of molecules into well-defined structures. thno.orgsioc-journal.cnnih.gov The sulfonamide linkage, formed by reacting the sulfonyl chloride with an amine, is a strong hydrogen bond donor and acceptor. This, combined with other non-covalent interactions like π-π stacking, could be used to design molecules that self-assemble into tapes, sheets, or vesicles. thno.orgnih.gov

The synthesis of macrocycles containing the 2-azidobenzenesulfonyl unit is another exciting prospect. nih.govrhhz.netresearchgate.net Macrocycles are important in host-guest chemistry and for the creation of molecular machines. The reaction of this compound with di- or poly-functional amines or alcohols under high-dilution conditions could lead to novel macrocyclic structures. The azide groups on these macrocycles would provide handles for further functionalization via click chemistry, allowing for the construction of even more complex and functional supramolecular systems. rhhz.net

Table 3: Potential Applications in Materials and Supramolecular Chemistry

| Field | Application | Key Feature | Reference |

|---|---|---|---|

| Polymer Chemistry | Creation of "clickable" polymers for functionalization. | The azide group participates in highly efficient CuAAC reactions. | scut.edu.cnsigmaaldrich.comnih.gov |

| Materials Science | Development of photo-crosslinkable polymers. | The azide group forms a reactive nitrene upon UV irradiation, leading to cross-linking. | acs.orgresearchgate.net |

| Supramolecular Chemistry | Design of self-assembling systems. | The sulfonamide group acts as a hydrogen-bonding motif. | thno.orgnih.gov |

| Macrocycle Synthesis | Building block for functional macrocycles. | The sulfonyl chloride reacts with di/poly-functional nucleophiles to form rings. | nih.govrhhz.net |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-azidobenzenesulfonyl chloride, and how do they validate structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies aromatic protons and azide-related shifts, while C NMR confirms sulfonyl and aromatic carbon environments.

- Infrared Spectroscopy (IR) : Detects sulfonyl chloride (S=O stretch at ~1370–1350 cm) and azide (N stretch at ~2100 cm) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] for CHClNOS).

- Cross-referencing with synthetic intermediates (e.g., sulfonic acid precursors) ensures purity and structural consistency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) and bases to avoid explosive decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Step 1 : Sulfonation of 2-nitrobenzenesulfonic acid followed by reduction to 2-aminobenzenesulfonyl chloride.

- Step 2 : Diazotization of the amine group with NaNO/HCl at 0–5°C, then substitution with NaN to introduce the azide group.

- Step 3 : Purification via recrystallization or column chromatography.

- Analogous methods for sulfonyl chloride synthesis using thionyl chloride (SOCl) and dimethylformamide (DMF) as catalysts are documented .

Advanced Research Questions

Q. How can competing reactivity between the sulfonyl chloride and azide groups be managed in nucleophilic substitution reactions?

- Methodological Answer :

- Selective Activation : Use mild bases (e.g., triethylamine) to activate sulfonyl chloride without destabilizing the azide.

- Stepwise Reactions : Conduct sulfonylation first at low temperatures (0–10°C), followed by azide-specific reactions (e.g., Staudinger ligation).

- Protecting Groups : Temporarily protect the azide with triphenylphosphine derivatives to avoid side reactions .

Q. What experimental approaches are used to assess the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–200°C) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., azide decomposition at ~120°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies decomposition products (e.g., N, SO, HCl) under simulated reaction conditions .

Q. How should researchers address contradictions between experimental yields and literature data for reactions involving this compound?

- Methodological Answer :

- Variable Screening : Test purity (HPLC or H NMR), solvent quality (anhydrous vs. wet), and catalyst batch (e.g., DMF purity).

- Replication : Repeat reactions with controlled parameters (temperature, stirring rate) to isolate outliers.

- Cross-Validation : Compare results with alternative characterization (e.g., X-ray crystallography) to confirm product identity .

Q. What strategies optimize the synthetic route to improve the yield of this compound?

- Methodological Answer :

- Catalyst Optimization : Increase DMF concentration (0.5–1.0 mol%) to enhance thionyl chloride reactivity during sulfonation .

- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for better azide group stability.

- Workup Refinement : Quench excess SOCl with ice-cold water to minimize hydrolysis of the sulfonyl chloride intermediate.

Key Considerations for Advanced Studies

- Azide Safety : Avoid mechanical shock or friction during handling; small-scale reactions (<1 g) are recommended for exploratory studies .

- Mechanistic Probes : Isotopic labeling (e.g., N in azide) can track reaction pathways in real-time via N NMR .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients under inert atmospheres (N) to prevent azide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.